molecular formula C9H20Cl2N2 B8178595 (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride

(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride

Cat. No.: B8178595
M. Wt: 227.17 g/mol
InChI Key: DVFQATZCZLRXCJ-KLQYNRQASA-N
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Description

(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is an organic compound with the chemical formula C₉H₁₈N₂·2HCl. It is a chiral reagent used as a catalyst, ligand, and intermediate in chemical synthesis. This compound is known for its colorless to pale yellow liquid appearance and its solubility in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is generally prepared by a synthesis reaction, commonly through catalytic reduction reactions. One method involves the reduction of pyrrolidine derivatives using appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its chiral nature allows it to interact selectively with enantioselective proteins and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is unique due to its specific chiral configuration and its ability to act as a versatile catalyst and ligand in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQATZCZLRXCJ-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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